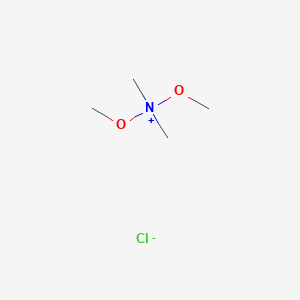
Dimethoxy(dimethyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethoxy(dimethyl)ammonium chloride is an organic compound with the chemical formula C4H12ClNO2. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethoxy(dimethyl)ammonium chloride can be synthesized through several methods. One common method involves the reaction of dimethylamine with formaldehyde and hydrochloric acid. The reaction proceeds as follows:
[ \text{(CH3)2NH} + \text{CH2O} + \text{HCl} \rightarrow \text{(CH3)2NCH2OH} \cdot \text{HCl} ]
In this reaction, dimethylamine reacts with formaldehyde to form dimethylaminomethanol, which is then protonated by hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of pressure-resistant closed reaction vessels helps prevent the escape of dimethylamine and ensures complete participation in the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethoxy(dimethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various amines, oxides, and substituted ammonium compounds. For example, oxidation of this compound can yield dimethoxy(dimethyl)amine oxide .
Wissenschaftliche Forschungsanwendungen
Dimethoxy(dimethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of dimethoxy(dimethyl)ammonium chloride involves its interaction with biological membranes and proteins. The positively charged nitrogen atom allows it to bind to negatively charged sites on cell membranes, leading to changes in membrane permeability and function. This interaction can disrupt cellular processes and lead to cell death in microorganisms .
Vergleich Mit ähnlichen Verbindungen
Dimethoxy(dimethyl)ammonium chloride can be compared with other quaternary ammonium compounds, such as benzalkonium chloride and dodecyl-dimethyl-ammonium chloride. While all these compounds share similar structural features and antimicrobial properties, this compound is unique in its specific applications and reactivity. It is particularly useful in organic synthesis and as a reagent in various chemical reactions .
List of Similar Compounds
- Benzalkonium chloride
- Dodecyl-dimethyl-ammonium chloride
- Lauryl dimethyl benzyl ammonium chloride
Eigenschaften
CAS-Nummer |
94951-02-7 |
|---|---|
Molekularformel |
C4H12ClNO2 |
Molekulargewicht |
141.60 g/mol |
IUPAC-Name |
dimethoxy(dimethyl)azanium;chloride |
InChI |
InChI=1S/C4H12NO2.ClH/c1-5(2,6-3)7-4;/h1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RAJWPCGTPQFHQG-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(OC)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


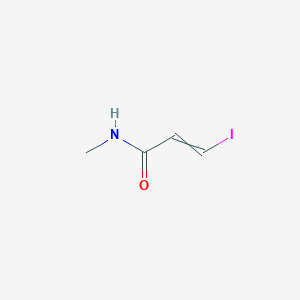
![N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14360167.png)
![2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride](/img/structure/B14360175.png)
![1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane](/img/structure/B14360177.png)
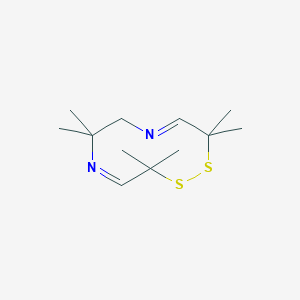
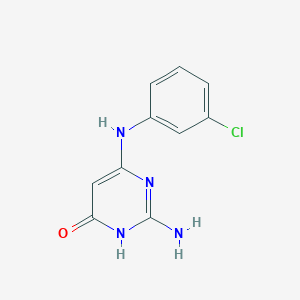
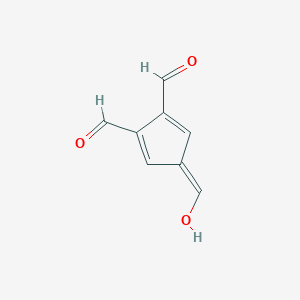
![3,3',3''-Nitrilotris[N-(2-aminoethyl)propanamide]](/img/structure/B14360195.png)
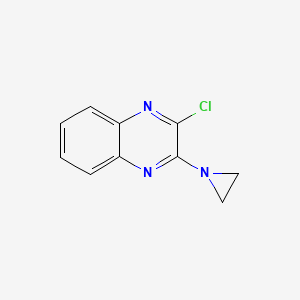
![2-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B14360204.png)
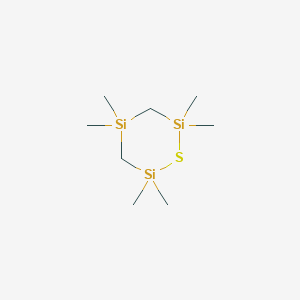
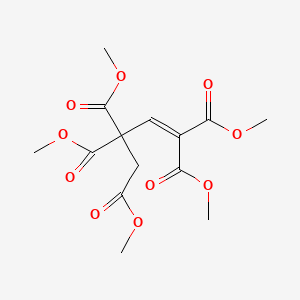
![Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate](/img/structure/B14360220.png)

